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Compound of Interest

Compound Name: (Z)-1,4-dibromobut-2-ene

Cat. No.: B095314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-

dibromo-2-butene (CAS Number: 18866-73-4). Due to the relative scarcity of publicly available,

verified spectral data specifically for the cis-isomer, this document synthesizes expected values

based on spectroscopic principles and data from analogous compounds. It also outlines

general experimental protocols for the acquisition of such data.

Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for cis-1,4-dibromo-2-butene.

It is important to note that definitive, experimentally verified spectra for the pure cis-isomer are

not widely available in public databases. The presented data is a combination of information for

the general structure of 1,4-dibromo-2-butene and predicted values based on the cis-

configuration.
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Spectroscopy Type Data Point Expected Value

¹H NMR
Chemical Shift (δ) - Olefinic

Protons (-CH=CH-)
~5.9 - 6.1 ppm

Multiplicity - Olefinic Protons Triplet

Chemical Shift (δ) - Methylene

Protons (-CH₂Br)
~4.0 - 4.2 ppm

Multiplicity - Methylene Protons Doublet

¹³C NMR
Chemical Shift (δ) - Olefinic

Carbons (-CH=CH-)
~128 - 132 ppm

Chemical Shift (δ) - Methylene

Carbons (-CH₂Br)
~30 - 35 ppm

Infrared (IR) C=C Stretch (cis) ~1650 - 1660 cm⁻¹ (weak)

=C-H Bend (cis, out-of-plane) ~675 - 730 cm⁻¹ (strong)

C-H Stretch (alkenyl) ~3010 - 3040 cm⁻¹ (medium)

C-Br Stretch ~515 - 690 cm⁻¹ (strong)

Mass Spectrometry (MS) Molecular Ion (M⁺)
m/z 212, 214, 216 (isotopic

pattern for Br₂)

Base Peak m/z 133, 135 ([M-Br]⁺)

Major Fragments m/z 53 ([C₄H₅]⁺)

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These

protocols are standard for the analysis of haloalkenes and can be adapted for cis-1,4-dibromo-

2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of cis-1,4-dibromo-2-butene in approximately 0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial

to avoid large solvent signals in the ¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This will show single lines for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is

required.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:
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Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by

placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then

placed in a liquid sample cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

First, acquire a background spectrum of the empty spectrometer (or the solvent and cell).

Then, acquire the spectrum of the sample. The instrument software will automatically

subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

vibrational modes of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI). EI is a hard

ionization technique that causes fragmentation, providing structural information.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1
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ratio) will be evident in bromine-containing fragments.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-1,4-

dibromo-2-butene.

Spectroscopic Analysis Workflow for cis-1,4-dibromo-2-butene
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Caption: Workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b095314#spectroscopic-data-for-cis-1-4-dibromo-2-
butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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